molecular formula C25H50O5 B1457813 2-Octyldodecyl-D-xylopyranoside CAS No. 423772-95-6

2-Octyldodecyl-D-xylopyranoside

Cat. No.: B1457813
CAS No.: 423772-95-6
M. Wt: 430.7 g/mol
InChI Key: UZLPXVWSLFHDJE-NZZVNMMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl-D-xylopyranoside typically involves the glycosylation of D-xylose with 2-octyldodecanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity . The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

    Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.

    Solvents: Organic solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency . The process involves:

    Raw Material Preparation: Purification of D-xylose and 2-octyldodecanol.

    Reaction: Continuous glycosylation in a flow reactor.

    Purification: Removal of by-products and unreacted materials through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl-D-xylopyranoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Modified glycosides with different functional groups.

Properties

IUPAC Name

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLPXVWSLFHDJE-NZZVNMMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423772-95-6
Record name EC 464-320-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [No public or meaningful name is available]
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